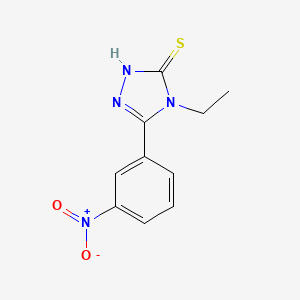
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
化学反应分析
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, leading to the formation of amino derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .
相似化合物的比较
Similar compounds to 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-phenyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity.
生物活性
4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.
- IUPAC Name: this compound
- Molecular Formula: C10H10N4O2S
- Molecular Weight: 250.28 g/mol
- CAS Number: 400064-09-7
Synthesis
The synthesis typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone, which is then cyclized with thiourea under acidic conditions. The process commonly employs ethanol as a solvent and involves refluxing to achieve the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness comparable to standard antibiotics against Micrococcus luteus and Escherichia coli .
Anticancer Properties
The compound has demonstrated promising anticancer activity. In vitro studies using human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed that it inhibits cell proliferation effectively. The mechanism appears to involve the inhibition of topoisomerases, enzymes crucial for DNA replication and cell division .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism: It inhibits protein synthesis in microbial cells.
- Anticancer Mechanism: It interferes with DNA replication by inhibiting topoisomerases, leading to apoptosis in cancer cells .
Case Studies
A notable study involved synthesizing various derivatives of triazoles and testing their cytotoxicity against different cancer cell lines. Among these derivatives, those containing the triazole moiety exhibited enhanced efficacy against cancer cells compared to their non-triazole counterparts. The selectivity towards cancer cells was also evaluated, indicating that some derivatives possess lower toxicity towards normal cells while maintaining high cytotoxicity against tumor cells .
Comparative Analysis with Similar Compounds
Comparative studies between this compound and other triazole derivatives show that modifications in substituents significantly influence biological activity. For example:
- 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed similar antimicrobial properties but varied in anticancer efficacy.
Table 2: Comparison with Similar Triazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Moderate | Moderate |
属性
IUPAC Name |
4-ethyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJIMWSFJWMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













